4-[5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine
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Overview
Description
4-[5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine is a complex organic compound featuring a pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and fluorine substituents. Key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Cyclopropyl Substitution: Introduction of the cyclopropyl group is often done via cyclopropanation reactions using reagents like diazomethane.
Fluorination: The fluorine atom is typically introduced using electrophilic fluorinating agents such as Selectfluor.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This involves:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization and chromatography to isolate the desired product.
Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it serves as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable in biochemical research.
Medicine
Medically, it is investigated for its potential as a therapeutic agent. Its structure suggests it could be effective in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, it is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorine substituents enhance its binding affinity and specificity. The mechanism often involves inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyclopropylpyrimidin-4-yl)-6-ethyl-5-fluoropyrimidine
- 5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole
Uniqueness
Compared to similar compounds, 4-[5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine exhibits unique properties due to the combination of its substituents. The presence of both cyclopropyl and fluorine groups enhances its chemical stability and biological activity, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H23FN6 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2-cyclopropylpyrimidin-4-yl)-5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C19H23FN6/c1-2-15-17(20)19(23-11-22-15)26-9-13-7-25(8-14(13)10-26)16-5-6-21-18(24-16)12-3-4-12/h5-6,11-14H,2-4,7-10H2,1H3 |
InChI Key |
JKMPFHVLHPHDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC(=NC=C4)C5CC5)F |
Origin of Product |
United States |
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